5-Bromo-4-methoxypyrimidine

CDK12 Kinase Inhibitor Medicinal Chemistry

Strategic intermediate for CDK12 inhibitor programs (IC50 100 nM). The 5-bromo-4-methoxy substitution provides optimal reactivity for Suzuki coupling and SNAr diversification, validated in Amgen/Novartis patents. This isomer ensures regiochemical fidelity for SAR studies, mitigating synthetic risk. For R&D use only; supply meets international shipping standards.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 4319-85-1
Cat. No. B1279915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxypyrimidine
CAS4319-85-1
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCOC1=NC=NC=C1Br
InChIInChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
InChIKeyGGTJMKOJYGIIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methoxypyrimidine (CAS 4319-85-1): A Pyrimidine Building Block for Pharmaceutical Synthesis


5-Bromo-4-methoxypyrimidine (CAS 4319-85-1) is a heterocyclic aromatic compound belonging to the pyrimidine class, characterized by a bromine atom at the 5-position and a methoxy group at the 4-position of the ring [1]. With a molecular formula of C5H5BrN2O and a molecular weight of 189.01 g/mol, it is primarily utilized as a versatile research chemical and key intermediate in organic synthesis [1]. Its specific substitution pattern allows for diverse chemical modifications, making it a valuable building block in drug discovery and medicinal chemistry .

Procurement Differentiation for 5-Bromo-4-methoxypyrimidine: Why Analogs Are Not Direct Replacements


In-class compounds, such as 5-bromo-2-chloro-4-methoxypyrimidine (CAS 57054-92-9) or 5-bromo-4,6-dimethoxypyrimidine (CAS 28224-94-8), cannot be simply interchanged with 5-bromo-4-methoxypyrimidine due to differences in reactivity and steric profiles. The presence or absence of additional halogen or alkoxy groups fundamentally alters the electronic properties of the pyrimidine ring, influencing regioselectivity in subsequent reactions like Suzuki coupling or nucleophilic aromatic substitution (SNAr) [1]. The specific 5-bromo-4-methoxy substitution provides a unique balance between synthetic accessibility and the ability to introduce complexity at a specific vector, a characteristic not mirrored by other regioisomers. Therefore, substituting a generic analog without re-optimizing the downstream synthetic route carries significant risk of failure. The following section details the specific, quantifiable evidence that supports this compound's selection over its closest analogs.

Quantitative Differentiation Guide: 5-Bromo-4-methoxypyrimidine vs. Close Analogs


Kinase Inhibition Potency of Derivatives Sourced from 5-Bromo-4-methoxypyrimidine Scaffold

While the parent compound is an intermediate, its value is proven by the activity of its derivatives. A compound incorporating the 5-bromo-4-methoxypyrimidine motif, specifically (R)-N-(4-(3-((5-bromo-4-methoxypyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide, demonstrated potent inhibition of Cyclin-dependent kinase 12 (CDK12) with an IC50 of 100 nM [1]. This quantitative data validates the scaffold's utility in generating biologically active molecules and provides a baseline for comparing the efficiency of different synthetic routes to access similar pharmacophores.

CDK12 Kinase Inhibitor Medicinal Chemistry

Purity Certification: A Key Differentiator for Reliable Downstream Results

A critical but often overlooked factor in selecting a chemical intermediate is the availability and reliability of certified purity. For 5-Bromo-4-methoxypyrimidine, a minimum purity specification of 98% (GC) is established and documented by reputable suppliers . This level of purity, often accompanied by batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC data, is essential for ensuring reproducible yields and avoiding side reactions in multi-step syntheses. The availability of this certified grade directly differentiates this product from generic or lower-purity batches, where impurities could compromise a synthetic route.

Quality Control Synthesis Procurement

Patent-Cited Intermediate vs. Other Pyrimidine Analogs

The value of 5-Bromo-4-methoxypyrimidine as a development-ready intermediate is underscored by its direct citation in pharmaceutical patents from major industry players, including Amgen Inc. (US2006/199817 A1) and Novartis AG (US2013/317024 A1) . In contrast, many closely related analogs (e.g., 5-bromo-2-chloro-4-methoxypyrimidine, CAS 57054-92-9) appear less frequently in the key patent literature, often being used for broader, less specific claims. This differential industrial adoption signals a validated synthetic utility that reduces the risk for procurement teams looking to replicate or build upon published medicinal chemistry routes.

Drug Discovery IP Strategy Pharmaceutical Intermediate

Validated Use Cases for 5-Bromo-4-methoxypyrimidine in Research and Development


Synthesis of Targeted Kinase Inhibitors (e.g., CDK12 Inhibitors)

This compound serves as a critical starting material for synthesizing advanced intermediates targeting CDK12. The documented IC50 of 100 nM for a derivative containing this core [1] validates its utility in building potent kinase inhibitors, making it a strategic choice for medicinal chemistry teams working on oncology or related therapeutic areas.

Replication and Optimization of Published Pharmaceutical Syntheses

Given its direct citation as an intermediate in patents from Amgen and Novartis [1], this compound is an essential procurement item for academic or industrial labs aiming to reproduce, validate, or improve upon the synthetic routes described in this high-value IP. Its use mitigates the risk of encountering unknown reactivity or impurity profiles that could arise from using a non-validated analog.

Diversification of Chemical Libraries via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 5-position provides a reliable synthetic handle for further functionalization via reactions like Suzuki coupling, enabling the rapid generation of diverse aryl and heteroaryl pyrimidine libraries [1]. Selecting the 5-bromo-4-methoxy isomer ensures the proper regiochemistry for these diversification steps, which is crucial for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.